Cefalonium Impurity C

Descripción general

Descripción

Cefalonium Impurity C is a chemical compound that is commonly used in medical, environmental, and industrial research. It is a byproduct of the synthesis of cefalonium, a cephalosporin antibiotic used to treat bacterial infections. This compound is often studied for its potential impact on the efficacy and safety of pharmaceutical products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Cefalonium Impurity C involves multiple steps, starting from carboxylic acid intermediates. One method involves the direct preparation from carboxylic acid with a yield of 58% . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows stringent protocols to ensure purity and consistency. The process often involves the use of advanced analytical techniques to monitor the presence of impurities and ensure compliance with regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions: Cefalonium Impurity C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s behavior and potential interactions with other substances.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Aplicaciones Científicas De Investigación

Cefalonium Impurity C has a wide range of scientific research applications. It is used in pharmaceutical research for product development, quality control, method validation, and stability studies . Additionally, it is useful in the identification of unknown impurities and the assessment of genotoxic potential. In the field of biology, this compound is studied for its interactions with various biological systems and its potential impact on drug efficacy and safety .

Mecanismo De Acción

The mechanism of action of Cefalonium Impurity C involves its interaction with bacterial cell wall synthesis. Similar to cefalonium, it inhibits the enzyme transpeptidase, which is responsible for the final stage of peptidoglycan synthesis. This inhibition leads to the formation of unstable bacterial cells that eventually lyse, resulting in a bactericidal effect . The molecular targets include penicillin-binding proteins (PBPs) that play a crucial role in bacterial cell wall synthesis .

Comparación Con Compuestos Similares

Cefalonium Impurity C can be compared with other cephalosporin impurities, such as Cefalonium Impurity B and Cefalonium Dihydrate. While these compounds share similar structural features, this compound is unique in its specific interactions and potential impact on pharmaceutical products. The comparison highlights the importance of understanding each impurity’s unique properties to ensure the safety and efficacy of the final drug product .

List of Similar Compounds:- Cefalonium Impurity B

- Cefalonium Dihydrate

- Cephalothin

Actividad Biológica

Cefalonium Impurity C is a byproduct associated with the synthesis of cefalonium, a first-generation cephalosporin antibiotic primarily used in veterinary medicine. Understanding the biological activity of this impurity is crucial due to its potential impact on the efficacy and safety of cefalonium-based products. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Cefalonium, as a cephalosporin antibiotic, exerts its biological activity primarily through the inhibition of bacterial cell wall synthesis. This is achieved by binding to penicillin-binding proteins (PBPs), which are essential for maintaining cell wall integrity. The inhibition leads to cell lysis and ultimately bacterial death. While specific studies on this compound are scarce, its structural characteristics may allow it to interact similarly with PBPs, potentially influencing its antibacterial efficacy.

Biological Activity

-

Antimicrobial Efficacy :

- Cefalonium demonstrates broad-spectrum antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus species. Its effectiveness in treating infections in dairy cattle, particularly subclinical mastitis, is well-documented .

- The potential role of this compound in contributing to or altering this antimicrobial activity remains an area for further exploration.

-

Pharmacokinetics :

- Studies indicate that cefalonium is slowly absorbed from the udder and primarily excreted in urine, with limited uptake into blood cells. This pharmacokinetic profile could suggest that impurities like this compound might also follow similar absorption and excretion pathways .

- The elimination half-life and metabolic pathways for this compound specifically have not been extensively studied.

Case Study 1: Efficacy Against Bacterial Strains

A comparative study was conducted to evaluate the antibacterial efficacy of cefalonium against various bacterial strains commonly found in bovine infections. The results indicated that cefalonium was effective against non-β-lactamase producing organisms such as Escherichia coli and Klebsiella spp., with implications for understanding how impurities might affect overall treatment outcomes.

| Bacterial Strain | Sensitivity to Cefalonium |

|---|---|

| Staphylococcus aureus | Sensitive |

| Streptococcus agalactiae | Sensitive |

| Escherichia coli | Sensitive |

| Klebsiella spp. | Sensitive |

Case Study 2: Pharmacokinetic Analysis

A pharmacokinetic study involving radiolabelled cefalonium demonstrated that approximately 7-13% of the administered dose was eliminated via urine within three days post-dosing. This study provides insights into how impurities might be metabolized and excreted alongside the parent compound .

Propiedades

IUPAC Name |

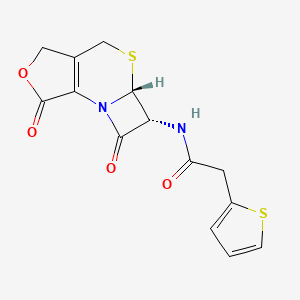

N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S2/c17-9(4-8-2-1-3-21-8)15-10-12(18)16-11-7(5-20-14(11)19)6-22-13(10)16/h1-3,10,13H,4-6H2,(H,15,17)/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCXPAIGTKPWIS-ZWNOBZJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CC4=CC=CS4)SC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CC=CS4)SC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10590-10-0 | |

| Record name | Cefalotin lactone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KPY72FM7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.